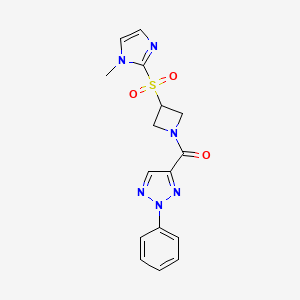
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide, commonly known as CMSP, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP is a pyridine-based compound that has been synthesized through a multi-step process involving various chemical reactions. In
Applications De Recherche Scientifique
CMSP has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. CMSP has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, CMSP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of CMSP is not fully understood. However, it has been suggested that CMSP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of different diseases. For example, CMSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. CMSP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that play a role in the progression of cancer.
Biochemical and Physiological Effects:
CMSP has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMSP has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, CMSP has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMSP in lab experiments is its wide range of therapeutic applications. CMSP has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Another advantage of using CMSP is its relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using CMSP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of CMSP. One area of research is the development of more efficient and cost-effective synthesis methods for CMSP. Another area of research is the investigation of the potential use of CMSP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of CMSP and to identify its potential side effects.
Conclusion:
In conclusion, CMSP is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP possesses antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Its wide range of therapeutic applications and relatively low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CMSP and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of CMSP involves a multi-step process that begins with the reaction of 2-methylsulfanylpyridine with 4-chloro-3-nitrobenzoic acid to yield 4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzoic acid. This intermediate compound is then reacted with propionyl chloride to form N-(3-nitro-4-propan-2-yloxyphenyl)-4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon, followed by the reaction with ammonium carbonate to yield CMSP.
Propriétés
IUPAC Name |
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10(2)23-14-5-4-12(9-13(14)16(18)21)20-17(22)11-6-7-19-15(8-11)24-3/h4-10H,1-3H3,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPQKITEBYQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)SC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)




![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)



![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
